molecular formula C8H18N2 B1628629 1-Isopropyl-3-methylpiperazine CAS No. 26864-87-9

1-Isopropyl-3-methylpiperazine

Cat. No.: B1628629
CAS No.: 26864-87-9
M. Wt: 142.24 g/mol
InChI Key: YACAUMLIXMVUBX-UHFFFAOYSA-N
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Description

1-Isopropyl-3-methylpiperazine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-methyl-1-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)10-5-4-9-8(3)6-10/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACAUMLIXMVUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599066
Record name 3-Methyl-1-(propan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26864-87-9
Record name 3-Methyl-1-(propan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Enduring Significance of Piperazine Scaffolds in Drug Discovery and Organic Synthesis

In the realm of drug discovery, the piperazine (B1678402) scaffold is a versatile building block. Its two nitrogen atoms provide convenient handles for chemical modification, allowing for the introduction of various substituents to fine-tune biological activity and target specificity. researchgate.net This structural adaptability has led to the incorporation of the piperazine ring into drugs spanning a wide range of therapeutic areas, including antipsychotics, antidepressants, antihistamines, anticancer agents, and antivirals. vulcanchem.com

From the perspective of organic synthesis, piperazine and its derivatives are readily accessible and their chemical reactivity is well-understood. They can be efficiently incorporated into larger molecules through various synthetic transformations, such as N-alkylation, N-arylation, and amide bond formation. mdpi.com This ease of synthesis and modification facilitates the creation of large and diverse libraries of compounds for high-throughput screening, accelerating the identification of new drug leads. researchgate.net

A Historical Perspective on the Evolution of Substituted Piperazines in Research

The journey of piperazine (B1678402) in the scientific realm began with its initial use as an anthelmintic agent in the early 20th century to expel parasitic worms. mdpi.com However, the true potential of the piperazine core was unlocked as researchers began to explore the effects of adding different chemical groups—a process known as substitution—to its nitrogen and carbon atoms.

The initial wave of research largely focused on N-substituted piperazines, where functional groups were attached to one or both of the nitrogen atoms. This led to the development of a plethora of blockbuster drugs. For instance, the strategic placement of a benzhydryl group on one nitrogen and a methyl group on the other resulted in cyclizine, an effective antihistamine and antiemetic. brieflands.com Further exploration of N-arylpiperazines, where an aromatic ring is attached to a nitrogen, gave rise to a new class of antipsychotic and antidepressant medications. google.com

More recently, the focus has expanded to include C-substituted piperazines, where substituents are placed on the carbon atoms of the piperazine ring. brieflands.com This has opened up new avenues for creating more complex and stereochemically defined molecules. The development of advanced synthetic methods has enabled chemists to precisely control the placement of these substituents, leading to compounds with highly specific pharmacological profiles. mdpi.combrieflands.com This evolution from simple N-substituted to complex C-substituted piperazines reflects a broader trend in medicinal chemistry towards the creation of more sophisticated and targeted therapeutics. The ability to introduce chirality and diverse functional groups onto the piperazine backbone, as seen in compounds like 1-isopropyl-3-methylpiperazine, represents the current frontier in harnessing the full potential of this remarkable scaffold.

The Rationale for the Academic and Industrial Investigation of 1 Isopropyl 3 Methylpiperazine

The scientific interest in 1-isopropyl-3-methylpiperazine stems from its unique structural features as an asymmetrically substituted, chiral piperazine (B1678402) derivative. The presence of two different substituents—an isopropyl group on one of the nitrogen atoms (N1) and a methyl group on one of the carbon atoms (C3)—creates a molecule with specific steric and electronic properties that are of considerable interest in the design of novel chemical entities.

The primary rationale for investigating this compound lies in its utility as a sophisticated building block in organic synthesis, particularly in the field of medicinal chemistry. The chirality introduced by the methyl group at the C3 position offers the potential to create stereospecific interactions with biological targets such as enzymes and receptors. This is a critical aspect of modern drug design, as different stereoisomers (enantiomers) of a drug can have vastly different pharmacological activities and safety profiles.

Furthermore, the N-isopropyl group provides a distinct lipophilic character and steric bulk, which can be used to modulate the compound's properties. In the context of drug development, variations in such groups can influence a molecule's ability to cross cell membranes, its binding affinity to a target, and its metabolic stability. For example, a patent for piperazine derivatives intended for the treatment of neurological and psychiatric diseases lists isopropyl as a preferred substituent. epo.org

The availability of this compound and its various stereoisomers from chemical suppliers indicates its use in research and development. Its protected form, (S)-1-Cbz-4-isopropyl-3-methylpiperazine, is noted for its application in medicinal chemistry for the development of novel therapeutic agents. smolecule.com This suggests that the this compound core is being actively explored as a scaffold for creating libraries of new compounds to be tested for a wide range of biological activities. While direct research focusing solely on this compound is not extensive, its value is evident in its role as a precursor for more complex molecules. For instance, related structures have been incorporated into larger, biologically active frameworks, highlighting the potential of this specific substitution pattern. mdpi.com

In essence, the academic and industrial investigation of this compound is driven by the need for novel, chiral, and structurally diverse building blocks to fuel the engine of drug discovery and materials science. Its unique combination of substituents makes it a valuable tool for chemists seeking to create the next generation of functional molecules.

An in-depth examination of the synthetic methodologies and reaction pathways leading to this compound reveals a landscape of classic and contemporary organic chemistry techniques. The construction of this disubstituted piperazine core, a prevalent scaffold in medicinal chemistry, hinges on established principles of nucleophilic substitution and reduction reactions, while the control of its stereochemistry is addressed through advanced chiral synthesis and catalytic methods.

Computational Chemistry and in Silico Approaches for 1 Isopropyl 3 Methylpiperazine

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling and docking simulations are indispensable tools in modern drug discovery and design. mdpi.com These computational methods are employed to predict the binding affinity and interaction patterns of a small molecule, or ligand, with a larger biological macromolecule, such as a protein or enzyme. For 1-isopropyl-3-methylpiperazine, these simulations can provide crucial insights into its potential as a therapeutic agent by identifying likely biological targets and elucidating the nature of its interactions at the molecular level.

Ligand-Protein Binding Analysis and Interaction Prediction

Ligand-protein docking simulations predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, often expressed as a docking score or binding energy. tandfonline.commdpi.com In the case of this compound, a typical docking study would involve preparing a 3D model of the compound and docking it into the binding sites of various proteins of interest. The simulation would then calculate the most stable binding poses, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, molecular docking studies on various piperazine (B1678402) derivatives have successfully predicted their inhibitory activity against enzymes like the SARS-CoV-2 main protease and PARP-1. jksus.orgacs.org These studies often reveal that the piperazine ring and its substituents play a crucial role in forming strong interactions with the amino acid residues in the active site of the target protein. nih.gov While specific docking data for this compound is not extensively published, illustrative data from a hypothetical docking study against a generic kinase target is presented in Table 1.

Table 1: Illustrative Ligand-Protein Interaction Analysis of this compound against a Hypothetical Kinase Target This table presents hypothetical data for illustrative purposes.

Interacting ResidueInteraction TypeDistance (Å)
LEU83Hydrophobic3.8
VAL91Hydrophobic4.1
ALA104van der Waals3.5
ASP145Hydrogen Bond (with piperazine N-H)2.9
PHE146π-Alkyl (with isopropyl group)4.5

Prediction of Receptor Agonism/Antagonism Profiles

Beyond simple binding, molecular dynamics (MD) simulations can be used to predict whether a ligand will act as an agonist (activating the receptor) or an antagonist (blocking the receptor). nih.gov By simulating the dynamic behavior of the ligand-receptor complex over time, researchers can observe the conformational changes induced by the ligand. An agonist will typically induce a conformational change that leads to receptor activation, while an antagonist will bind in a way that prevents this change. For this compound, such simulations could help to profile its potential effects on various G-protein coupled receptors (GPCRs), a common target class for piperazine-containing drugs.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules. acs.org These methods are used to calculate a wide range of molecular properties, from the distribution of electrons to the energies of molecular orbitals, offering insights that are complementary to molecular modeling and docking.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

DFT calculations are widely used to optimize the geometry of molecules and to calculate their electronic properties. nih.govwur.nl For this compound, DFT methods with a suitable basis set, such as B3LYP/6-31G(d,p), can be used to determine the most stable conformation of the molecule and to analyze its electronic structure. researchgate.net This information is crucial for understanding the molecule's reactivity and its potential to interact with other molecules. Quantum chemical studies on substituted piperazines have demonstrated the utility of DFT in predicting properties like pKa, which is important for understanding their behavior in biological systems. nih.gov

HOMO-LUMO Analysis and Prediction of Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can more readily undergo electronic transitions. For this compound, a HOMO-LUMO analysis can predict its charge transfer characteristics and its potential to participate in chemical reactions. Illustrative HOMO-LUMO energy values for this compound are presented in Table 2.

Table 2: Illustrative HOMO-LUMO Analysis of this compound This table presents hypothetical data for illustrative purposes, calculated using DFT at the B3LYP/6-31G(d) level of theory.

ParameterEnergy (eV)
HOMO Energy-6.54
LUMO Energy0.89
HOMO-LUMO Gap7.43

Non-Linear Optical (NLO) Property Prediction

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. rsc.org Quantum chemical calculations can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of a molecule's ability to generate second-harmonic radiation. Piperazine-containing compounds have been investigated for their NLO properties, and it has been shown that the presence of donor and acceptor groups can enhance these properties. muni.cz For this compound, DFT calculations could be employed to predict its NLO response, providing guidance for the design of new NLO materials. An illustrative prediction of the NLO properties of this compound is shown in Table 3.

Table 3: Illustrative Non-Linear Optical (NLO) Property Prediction for this compound This table presents hypothetical data for illustrative purposes.

PropertyCalculated Value
Dipole Moment (μ)1.85 D
Average Polarizability (α)15.2 x 10-24 esu
First-Order Hyperpolarizability (β)0.5 x 10-30 esu

In Silico Prediction of Pharmacokinetic Properties and Metabolic Pathways

The use of computational, or in silico, models has become an indispensable part of modern drug discovery and development. These predictive tools allow for the early assessment of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), before resource-intensive laboratory studies are undertaken. pensoft.netresearchgate.netresearchgate.net For this compound, a disubstituted piperazine derivative, in silico methods can provide valuable insights into its likely metabolic fate and its ability to reach its target site of action within the body.

Metabolic Stability and Biotransformation Prediction (e.g., Cytochrome P450 Metabolism)

The metabolic stability of a compound is a critical determinant of its oral bioavailability and duration of action. The primary enzymes responsible for the metabolism of many drugs and other foreign compounds (xenobiotics) are the cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver. nih.govoptibrium.com In silico models can predict which sites on a molecule are most susceptible to metabolism by these enzymes. nih.govpsu.edu

For piperazine-containing compounds, common metabolic pathways include N-oxidation, N-dealkylation, hydroxylation of the piperazine ring, and ring cleavage. researchgate.net In the case of this compound, several sites are potential targets for CYP-mediated metabolism. Computational models, such as Xenosite, predict the likelihood of metabolism at different atomic sites. rsc.org

The piperazine ring itself is a known site of metabolic activity. researchgate.net The nitrogen atoms can undergo oxidation, and the carbon atoms adjacent to the nitrogens are susceptible to hydroxylation. mdpi.comnih.gov The presence of substituents on the piperazine ring, such as the isopropyl and methyl groups in this compound, can influence the primary sites of metabolism. For instance, N-dealkylation, the removal of the isopropyl or methyl group, is a common metabolic pathway for N-substituted piperazines. researchgate.net The stability of the piperazine ring can also be influenced by its substitution pattern; for example, replacing a 1,4-diazepane ring with a piperazine ring has been shown to improve metabolic stability in some cases. acs.org

Computational tools can generate a "metabolic landscape" for a molecule, highlighting the atoms most likely to be metabolized. nih.gov This is often presented as a color-coded image where more intensely colored regions indicate a higher probability of metabolism. rsc.orgmdpi.com These predictions are based on a combination of factors, including the reactivity of each atomic site and its accessibility to the active site of CYP enzymes. optibrium.com

It is important to note that while in silico predictions are powerful tools, they are not always perfect and may produce false positive or false negative results. researchgate.net Therefore, experimental validation using techniques such as human liver microsome (HLM) incubation assays is crucial to confirm the predicted metabolic pathways. mdpi.com

Table 1: Predicted Metabolic Hotspots for this compound

Potential Metabolic Site Predicted Biotransformation Relevant CYP Isoforms (General for Piperazines)
Isopropyl group (CH)Hydroxylation, DealkylationCYP3A4, CYP2D6
Methyl group (CH3)Hydroxylation, DealkylationCYP3A4, CYP2D6
Piperazine Ring (N-atoms)N-oxidationCYP3A4
Piperazine Ring (C-atoms)HydroxylationCYP3A4, CYP2C9

This table is a generalized prediction based on known metabolic pathways of piperazine derivatives and may not be exhaustive for this compound.

Blood-Brain Barrier (BBB) Permeability Prediction

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. thesai.orgnih.gov For compounds intended to act on the CNS, the ability to cross the BBB is essential. Conversely, for drugs intended for peripheral targets, minimal BBB penetration is often desired to avoid CNS side effects. scispace.com

In silico models are widely used to predict the BBB permeability of compounds in the early stages of drug development. nih.govacs.orgmdpi.comfrontiersin.org These models typically use a combination of physicochemical properties and molecular descriptors to estimate a compound's ability to cross the BBB, often by passive diffusion. mdpi.comresearchgate.net Key parameters that influence BBB permeability include:

Lipophilicity (logP): A measure of a compound's solubility in a fatty or non-polar environment. Generally, a moderate level of lipophilicity is favorable for BBB penetration. nih.gov

Molecular Weight (MW): Smaller molecules tend to cross the BBB more readily. nih.gov

Polar Surface Area (PSA): A measure of the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. Lower PSA is generally associated with better BBB permeability. nih.gov

Hydrogen Bond Donors and Acceptors: A lower number of hydrogen bond donors and acceptors is typically favorable for crossing the BBB. nih.gov

Machine learning algorithms, such as decision trees and neural networks, are increasingly being used to develop more accurate BBB permeability prediction models. thesai.orgscispace.comfrontiersin.org These models are trained on large datasets of compounds with experimentally determined BBB permeability and can identify complex relationships between molecular features and the ability to cross the BBB. acs.orgmdpi.com

Table 2: Predicted Physicochemical Properties and BBB Permeability of this compound

Property Predicted Value (Illustrative) Implication for BBB Permeability
Molecular Weight~142.24 g/mol Favorable (Generally < 500 g/mol )
logP (Octanol/Water)~1.5 - 2.5Favorable (Generally 1-3)
Polar Surface Area (PSA)~12.5 ŲFavorable (Generally < 90 Ų)
Hydrogen Bond Donors1Favorable (Generally < 3)
Hydrogen Bond Acceptors2Favorable (Generally < 7)
Predicted BBB Permeability Likely to cross Based on the favorable physicochemical properties, the compound is predicted to be capable of crossing the blood-brain barrier.

Note: The predicted values in this table are illustrative and would need to be calculated using specific computational software for an accurate assessment.

Medicinal Chemistry and Biological Activity of 1 Isopropyl 3 Methylpiperazine and Its Analogs

Broad Spectrum of Pharmacological Activities of Piperazine (B1678402) Derivatives

Piperazine and its derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide array of pharmacological effects. arabjchem.orgresearchgate.net The versatility of the piperazine ring allows it to be a central component in drugs targeting numerous biological systems. nih.gov Researchers have successfully developed piperazine-based compounds with applications as anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, and central nervous system (CNS) active agents. arabjchem.orgderpharmachemica.comthieme-connect.com The biological activity of these derivatives is highly dependent on the chemical groups attached to one or both nitrogen atoms of the piperazine core, which can significantly alter their interaction with biological targets. nih.gov

Antitumor and Anticancer Research, Including Cytotoxicity Studies

The piperazine moiety is a key building block in the development of novel anticancer agents. derpharmachemica.com Its flexible binding features allow it to interact with various biological targets implicated in cancer, such as inhibiting the cell cycle and angiogenesis. derpharmachemica.com Numerous piperazine derivatives have demonstrated significant cytotoxic activity against a wide range of human cancer cell lines.

For instance, a series of 1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid bearing N-(piperazin-1-yl)alkyl side chains were synthesized and evaluated for their in vitro anticancer activities. One compound from this series, 10g , showed potent activity against three human hepatocarcinoma cell lines: SMMC-7721, HepG2, and Hep3B, with IC₅₀ values of 1.39 µM, 0.51 µM, and 0.73 µM, respectively. This compound was found to be a potent inhibitor of MEK1 kinase. pcbiochemres.com

Similarly, novel vindoline-piperazine conjugates have been developed and screened. A derivative featuring a [4-(trifluoromethyl)benzyl]piperazine moiety (Compound 23 ) was identified as a potent candidate, exhibiting a 50% growth inhibition (GI₅₀) value of 1.00 μM against the MDA-MB-468 breast cancer cell line. Another conjugate with a 1-bis(4-fluorophenyl)methyl piperazine group (Compound 25 ) also showed outstanding cytotoxic activity, with a GI₅₀ of 1.35 μM against the HOP-92 non-small cell lung cancer cell line. mdpi.com

Other research has focused on hybrid molecules. Piperazine–chalcone (B49325) hybrids and their pyrazoline analogues have been synthesized as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. The most potent compounds in this series displayed VEGFR-2 inhibitory activity with IC₅₀ values ranging from 0.57 µM to 1.48 µM.

The table below summarizes the cytotoxic activities of various piperazine analogs against different cancer cell lines.

Table 1: Cytotoxicity of Selected Piperazine Analogs

Compound/Derivative Cancer Cell Line Activity (IC₅₀/GI₅₀) Reference
Compound 10g (1H-dibenzo[a,c]carbazole derivative) HepG2 (Hepatocarcinoma) 0.51 µM pcbiochemres.com
Compound 10g (1H-dibenzo[a,c]carbazole derivative) Hep3B (Hepatocarcinoma) 0.73 µM pcbiochemres.com
Compound 10g (1H-dibenzo[a,c]carbazole derivative) SMMC-7721 (Hepatocarcinoma) 1.39 µM pcbiochemres.com
Compound 23 ([4-(trifluoromethyl)benzyl]piperazine-vindoline) MDA-MB-468 (Breast Cancer) 1.00 µM mdpi.com
Compound 25 (1-bis(4-fluorophenyl)methyl piperazine-vindoline) HOP-92 (Non-Small Cell Lung) 1.35 µM mdpi.com
Compound 3n (Alepterolic acid derivative) MDA-MB-231 (Breast Cancer) 5.55 µM
Compound 17 (Ursolic acid-piperazine derivative) HepG2 (Hepatocarcinoma) 5.40 µM nih.gov
Compound 1d (Benzothiazole-piperazine derivative) HUH-7, MCF-7, HCT-116 Highly Cytotoxic

Antiviral and Antineoplastic Properties

Piperazine derivatives have emerged as significant scaffolds in the development of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). arabjchem.org Their mechanism of action often involves the inhibition of critical viral enzymes or blocking viral entry into host cells.

One major area of research is the development of HIV-1 protease inhibitors. The HIV-1 protease is an enzyme crucial for the lifecycle of the virus. osti.gov By designing a novel bicyclic piperazine sulfonamide core, researchers created an inhibitor (Compound 38 ) with exquisite enzyme binding affinity (IC₅₀ = 12 pM) and potent cell-based antiviral activity (EC₅₀ = 2.8 nM). acs.org This represented a significant improvement over earlier compounds. acs.orgnih.gov

Another key strategy is the development of CCR5 antagonists. The CCR5 receptor is a chemokine receptor that HIV uses to enter host cells. google.comresearchgate.net By blocking this receptor, piperazine derivatives can prevent viral entry. A series of novel piperazine derivatives were designed using a fragment-assembly strategy, leading to the identification of Compound 23h as a potent CCR5 antagonist with an IC₅₀ value of 6.29 µM and an anti-HIV-1 activity with an IC₅₀ of 0.44 µM. nih.govplos.org

The table below presents the antiviral activity of selected piperazine derivatives.

Table 2: Antiviral Activity of Selected Piperazine Derivatives

Compound/Derivative Target Activity Reference
Compound 38 (Bicyclic piperazine sulfonamide) HIV-1 Protease IC₅₀ = 12 pM; EC₅₀ = 2.8 nM acs.org
Compound 23h (Piperazine derivative) CCR5 / HIV-1 IC₅₀ = 6.29 µM (CCR5); IC₅₀ = 0.44 µM (HIV-1) nih.govplos.org
Compound 33 (Piperazine derivative) HIV-1 IC₅₀ = 0.0314 µM arabjchem.org
Compound 31 (Piperazine derivative) HIV-1 IC₅₀ = 0.0472 µM arabjchem.org
Piperazine-containing benzimidazole (B57391) 63 Antiviral Agent Potent Activity arabjchem.org

Antibacterial and Antimicrobial Investigations

The rise of microbial resistance has spurred the search for new antimicrobial agents, with piperazine derivatives showing considerable promise. derpharmachemica.com These compounds have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. researchgate.net

For example, a series of newly synthesized Mannich bases with a piperazine moiety showed significant activity against Gram-positive bacteria, particularly staphylococci and species of Micrococcus and Bacillus, with Minimum Inhibitory Concentration (MIC) values ranging from 125 to 500 µg/mL. nih.gov Another study on piperine-piperazine analogues found that Compound 5f , which features a nitro-substituted aromatic ring, exhibited the highest activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Vibrio cholerae) bacteria. researchgate.net

In the realm of antifungal research, novel triazole compounds containing a piperazine moiety have been developed. These compounds, designed to inhibit the fungal enzyme CYP51, showed broad-spectrum activity. nih.gov Specifically, Compound 1d and 1i were four times more potent than the standard drug fluconazole (B54011) against Candida albicans. nih.gov Furthermore, alkylated piperazine-azole hybrids have also shown excellent MIC values against non-albicans Candida and Aspergillus strains. nih.govacs.org

The table below summarizes the antimicrobial activity of representative piperazine analogs.

Table 3: Antimicrobial Activity of Selected Piperazine Analogs

Compound/Derivative Microorganism Activity (MIC) Reference
Compound 8 (Mannich base) Staphylococcus aureus 125 µg/mL nih.gov
Compound 9 (Mannich base) Staphylococcus aureus 250 µg/mL nih.gov
Compound 5f (Piperine-piperazine analog) Vibrio cholerae (Gram-negative) High Activity (29mm inhibition zone) researchgate.net
Compound 5f (Piperine-piperazine analog) Bacillus subtilis (Gram-positive) High Activity (26mm inhibition zone) researchgate.net
Compound 1d/1i (Triazole-piperazine) Candida albicans 0.25 µg/mL nih.gov
CGS-20 (Ciprofloxacin hybrid) Gram-negative strains 0.5 µg/mL sci-hub.se
INH-CPX hybrid 16d Gram-positive strains 0.5 µg/mL sci-hub.se

Anti-inflammatory and Analgesic Effects

Piperazine derivatives have been extensively investigated for their potential to treat pain and inflammation, offering an alternative to currently available drugs that often have limiting side effects. thieme-connect.comthieme-connect.com The piperazine scaffold can be found in molecules that modulate pathways involved in inflammation, such as by acting as antagonists for histamine (B1213489) and serotonin (B10506) receptors. mdpi.com

A review of the literature highlights numerous examples. A series of methyl salicylate (B1505791) derivatives bearing a piperazine moiety were evaluated for anti-inflammatory activity. Compounds M15 and M16 from this series demonstrated efficacy equal to that of the standard drug indomethacin. mdpi.com In another study, novel piperazine derivatives PD-1 and PD-2 showed noteworthy dose-dependent anti-inflammatory activity by inhibiting the production of nitrite (B80452) and tumor necrosis factor-alpha (TNF-α). rjeid.comnih.gov

For analgesic effects, thiazole-piperazine derivatives have been synthesized and tested. Several compounds (3a–3c, 3f, and 3g ) significantly reduced pain responses in acetic acid-induced writhing tests in animal models. mdpi.com Similarly, amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl] propanoic acid containing a 3-chlorophenyl piperazine substituent (Compound 10a ) or a phenyl piperazine substituent (Compound 10b ) showed excellent analgesic activity, surpassing the standard drug aspirin. thieme-connect.com

Central Nervous System (CNS) Activity (e.g., Antipsychotic, Antidepressant, Anti-Alzheimer, Anticonvulsant)

The piperazine nucleus is a key pharmacophore for many drugs targeting the central nervous system. researchgate.net These derivatives have a wide range of applications, including as antipsychotic, antidepressant, and anxiolytic agents, primarily through the modulation of monoamine neurotransmitter pathways. ingentaconnect.com

Many atypical antipsychotic drugs, which are effective against the symptoms of schizophrenia with fewer side effects, are based on piperazine or piperidine (B6355638) structures. nih.gov These compounds often act on a combination of dopamine (B1211576) and serotonin receptors. For instance, a series of 1-(pyrimidin-2-yl)piperazine derivatives were evaluated as potential atypical antipsychotics, with Compound 16 (BMS 181100) emerging as a lead candidate due to its favorable activity profile and low propensity for causing extrapyramidal side effects. nih.gov Other research has identified 5-methoxy indole (B1671886) based piperazine derivatives (Compounds 16 and 17 ) as lead compounds with a potential atypical antipsychotic profile. benthamdirect.com

Piperazine derivatives are also integral to many antidepressant medications. Their mechanism often involves interacting with serotonin and other neurotransmitter receptors. ingentaconnect.com The structural flexibility of the piperazine core allows for fine-tuning of receptor affinity and selectivity, leading to the development of effective CNS therapies.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of piperazine derivatives. These studies analyze how changes in the chemical structure, such as adding or modifying substituent groups, affect a compound's biological activity. nih.gov Even minor alterations to the piperazine nucleus can lead to significant differences in pharmacological effects. mdpi.com

Key findings from various SAR studies on piperazine analogs include:

Substituents on Piperazine Nitrogens: The nature of the groups attached to the N1 and N4 atoms of the piperazine ring is a primary determinant of activity. In the context of antiviral CCR5 antagonists, a systematic study showed that a 2(S)-methyl group on the piperazine ring was essential for high affinity to the receptor. plos.org

Linker Type and Length: The chain connecting the piperazine ring to other pharmacophores influences activity. In a series of vindoline-piperazine anticancer conjugates, N-alkyl linkers were found to be more active than N-acyl analogs. mdpi.com For antibacterial ciprofloxacin (B1669076) hybrids, lengthening the spacer between the ciprofloxacin and drug moieties resulted in compounds with potent activity against Gram-positive strains. sci-hub.se

Aromatic Substituents: The type and position of substituents on aryl rings attached to the piperazine core are critical. For anti-inflammatory methyl salicylate derivatives, electron-donating groups on the phenyl ring attached to the piperazine nitrogen tended to increase activity. mdpi.com In a series of analgesic thiazole-piperazine derivatives, the presence of electron-withdrawing groups like chlorine or fluorine on the phenyl ring attached to the thiazole (B1198619) moiety generally enhanced antinociceptive effects. mdpi.com

Stereochemistry: The spatial arrangement of atoms can be decisive. In a study of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the S-(+) enantiomers consistently showed stronger analgesic activity than their R-(-) counterparts. nih.gov Conversely, the R-(-) enantiomers of some compounds in the same series displayed narcotic antagonist activity, which was absent in the S-(+) enantiomers. nih.gov

Bioisosteric Replacement: Replacing one chemical group with another that has similar physical or chemical properties can refine activity. In the design of CCR5 antagonists, replacing a phenyl ring with a pyridine (B92270) ring led to a substantial loss in activity, indicating the importance of the specific aromatic system. plos.org

These SAR studies provide a rational basis for medicinal chemists to design future piperazine-based molecules with improved potency, selectivity, and reduced toxicity. nih.gov

Influence of Isopropyl and Methyl Substituents on Activity Profiles

The specific substitution pattern of an isopropyl group at the 1-position and a methyl group at the 3-position of the piperazine ring in 1-isopropyl-3-methylpiperazine is anticipated to have a significant impact on its biological activity profile. While direct structure-activity relationship (SAR) studies for this exact compound are not extensively available in the public domain, the influence of these individual substituents on related piperazine-containing molecules has been investigated in various therapeutic contexts.

The incorporation of an N-methylpiperazine moiety is a common strategy in drug design to enhance water solubility and target affinity. nih.gov The methyl group can also play a crucial role in the binding of a compound to its target enzyme. For instance, in a series of N-methylpiperazine chalcones developed as potential agents for neurodegenerative diseases, the presence of the N-methyl group was intended to confer acetylcholinesterase (AChE) inhibitory activity. nih.gov A comparison with their desmethyl analogs revealed that while the addition of the methyl group on the piperazine ring led to a certain decrease in monoamine oxidase-B (MAO-B) inhibition, it significantly enhanced the AChE inhibitory potency. nih.gov For example, 4-methylpiperazine chalcones showed IC50 values of 2.26 µM and 3.03 µM against AChE, whereas their corresponding desmethyl counterparts had much higher IC50 values of 26.3 µM and >10 µM, respectively. nih.gov In another study on pyrazolo[3,4-c]-2,7-naphthyridines, the introduction of a methyl group in the piperazine ring resulted in a slight decrease in anticonvulsant activity. mdpi.com

The isopropyl group, on the other hand, is larger and more lipophilic than the methyl group. In a series of quinolinone derivatives, a 7-[3-(4-isopropylpiperazin-1-yl)propoxy]quinolin-2(1H)-one derivative was synthesized and evaluated for its biological activity. mdpi.com The presence of an isopropyl group on the piperazine ring is a feature in some biologically active compounds. mdpi.com For instance, in a series of 1,3,5-triazine (B166579) derivatives, a compound bearing a 4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine structure was identified as a potent 5-HT6 receptor antagonist with a Ki of 11 nM. nih.gov This highlights the potential for the isopropyl group to contribute favorably to receptor binding.

The combination of both isopropyl and methyl substituents on the piperazine ring, as in this compound, would create a unique steric and electronic profile that could modulate its interaction with various biological targets. The relative positioning of these groups (1- and 3-positions) would also influence the conformational flexibility of the piperazine ring and its ability to adopt the optimal geometry for binding.

Role of Piperazine Chirality in Biological Interactions

The presence of a methyl group at the 3-position of the piperazine ring in this compound introduces a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-1-isopropyl-3-methylpiperazine. The chirality of drug molecules is a critical factor in their biological activity, as the two enantiomers can exhibit different pharmacological, pharmacokinetic, and toxicological properties due to their differential interactions with chiral biological macromolecules such as enzymes and receptors. sciencenet.cn

In a study of morpholine (B109124) derivatives with tachykinin receptor binding affinity, the substituents at the 2-position of the morpholine ring were used to introduce the required stereochemistry. jocpr.com The investigation of all possible stereoisomers revealed that specific configurations, namely (S,R)-isomers, exhibited higher binding affinities for tachykinin receptors, demonstrating the critical role of stereochemistry in receptor-ligand interactions. jocpr.com This principle is broadly applicable across different heterocyclic scaffolds, including piperazine. The (S)-enantiomer of 1-Cbz-4-isopropyl-3-methylpiperazine is commercially available, indicating the feasibility of accessing enantiomerically pure forms of this scaffold for further investigation. smolecule.com The differential spatial arrangement of the isopropyl and methyl groups in the (R)- and (S)-enantiomers of this compound would lead to distinct interactions with the chiral binding pockets of biological targets, potentially resulting in one enantiomer having significantly higher potency or a different activity profile than the other.

Investigation of Mechanism of Action at Cellular and Molecular Levels

Enzyme Inhibition Studies (e.g., MAO-B, AChE)

The piperazine scaffold is a key structural motif in a multitude of compounds designed as inhibitors of enzymes implicated in neurodegenerative disorders, such as monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE). nih.govnih.govresearchgate.netresearchgate.net While direct inhibitory data for this compound is not available, extensive research on its analogs, particularly N-methylpiperazine derivatives, provides valuable insights into its potential activity.

In a study focused on the development of dual MAO-B/AChE inhibitors, a series of N-methylpiperazine chalcones were synthesized and evaluated. nih.govnih.gov Several of these compounds demonstrated potent and selective inhibition of MAO-B. For instance, a 3-trifluoromethyl-4-fluorinated derivative (compound 2k) exhibited the highest selective inhibition against MAO-B with an IC50 of 0.71 µM and a selectivity index of 56.34 over MAO-A. nih.govnih.gov Another derivative, a 2-fluoro-5-bromophenyl compound (2n), also showed significant MAO-B inhibition with an IC50 of 1.11 µM. nih.govnih.gov Kinetic studies revealed that these compounds act as reversible competitive inhibitors of MAO-B, with Ki values of 0.21 µM and 0.28 µM for compounds 2k and 2n, respectively. nih.govnih.gov

Furthermore, these N-methylpiperazine chalcones were also effective inhibitors of AChE. Compounds 2k and 2n displayed AChE inhibition with IC50 values of 8.10 µM and 4.32 µM, respectively, highlighting their potential as multi-target agents. nih.govnih.gov The incorporation of the N-methylpiperazine moiety was found to be crucial for the observed dual inhibitory activity. nih.gov

The following table summarizes the inhibitory activities of selected N-methylpiperazine chalcone analogs against MAO-B and AChE:

CompoundMAO-B IC50 (µM)AChE IC50 (µM)MAO-B Ki (µM)
2k 0.718.100.21
2n 1.114.320.28
2o 1.19--
Data sourced from a study on N-methyl-piperazine chalcones as dual MAO-B/AChE inhibitors. nih.gov

Given that this compound contains a methyl group, which is known to contribute to AChE inhibition in related analogs, and an isopropyl group, which could influence binding to the hydrophobic regions of the enzyme active sites, it is plausible that this compound could also exhibit inhibitory activity against MAO-B and/or AChE. However, experimental verification is necessary to determine its specific potency and selectivity.

Receptor Agonism/Antagonism (e.g., Serotonin Receptors)

The piperazine ring is a well-established pharmacophore in ligands targeting various G-protein coupled receptors (GPCRs), including serotonin (5-HT) receptors. nih.govacs.orgmdpi.com Analogs of this compound have shown significant affinity and functional activity at different 5-HT receptor subtypes.

A study on 1,3,5-triazine derivatives identified compounds containing a 4-methylpiperazin-1-yl moiety as potent 5-HT6 receptor ligands. nih.gov Notably, a thymol (B1683141) derivative, 4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine, demonstrated a very high affinity for the 5-HT6 receptor with a Ki value of 11 nM. nih.gov This compound also exhibited significant selectivity over other serotonin receptors (5-HT1A, 5-HT2A, 5-HT7b) and the dopamine D2L receptor. nih.gov In a follow-up study, new derivatives of this potent 5-HT6R antagonist were designed, further highlighting the importance of the substituted piperazine moiety for receptor interaction. mdpi.com

Furthermore, arylpiperazine derivatives have been investigated as ligands for the 5-HT3 receptor. acs.org In a series of condensed quinoline (B57606) and pyridine derivatives bearing an N-methylpiperazine moiety, some compounds displayed subnanomolar affinity for the 5-HT3 receptor subtype. acs.org Functional assays revealed that these compounds could act as agonists, partial agonists, or antagonists at the 5-HT3 receptor, depending on the specific substitutions on the core scaffold. acs.org

The (S)-enantiomer of 1-Cbz-4-isopropyl-3-methylpiperazine has been noted to have potential in modulating serotonin (5-HT) receptors, although specific data on its receptor binding profile and functional activity are not detailed. smolecule.com The presence of the isopropyl and methyl groups on the piperazine ring of this compound would likely influence its affinity and selectivity for different 5-HT receptor subtypes.

The following table presents the binding affinities of a selected 1,3,5-triazine-methylpiperazine derivative for various receptors:

Compound5-HT6 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT7b Ki (nM)D2L Ki (nM)
4 11>1000>1000>1000>1000
Data for compound 4: 4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine. nih.gov

Cellular Pathway Modulation (e.g., Apoptosis, Mitochondrial Respiration, Thiol Alkylation)

While direct studies on the effects of this compound on specific cellular pathways such as apoptosis, mitochondrial respiration, and thiol alkylation are limited, research on related piperazine-containing compounds suggests potential involvement in these processes.

Apoptosis: The piperazine moiety is a common structural feature in many anticancer agents that induce apoptosis. nih.gov For instance, a gambogic acid derivative containing a methylpiperazine substituent was found to be a potent inhibitor of A549 and BGC-823 cancer cell lines, with IC50 values of 0.12 µM and 0.57 µM, respectively. nih.gov In another study, a derivative of 5,8-dihydropteridine-6,7-diones with a piperazine substitution was shown to induce apoptosis in MGC-803 cells in a concentration-dependent manner. acs.org The apoptosis-inducing factor (AIF) is a key protein in a caspase-independent pathway of cell death and is linked to mitochondrial function. nih.gov

Mitochondrial Respiration: The process of apoptosis is intricately linked to mitochondrial function, and agents that induce apoptosis often impact mitochondrial respiration. embopress.orgplos.orgbiorxiv.org For example, FASN inhibitors have been shown to induce apoptosis in non-tumorigenic melan-a cells, an effect associated with the inhibition of mitochondrial respiration. plos.org These inhibitors were found to decrease the mitochondrial membrane potential and stimulate the generation of superoxide (B77818) anions. plos.org The release of cytochrome c from mitochondria is a critical event in the apoptotic cascade, leading to a reversible impairment of mitochondrial respiratory function. embopress.org Given that some piperazine derivatives can induce apoptosis, it is plausible that they may also modulate mitochondrial respiration.

Thiol Alkylation: The potential for thiol alkylation is a key consideration in assessing the reactivity and potential toxicity of a compound. While no direct evidence links this compound to thiol alkylation, this pathway is relevant to the function of certain mitochondrial proteins. For instance, the exposure of Cys39 in the ND3 subunit of mitochondrial complex I is dependent on the catalytic state of the enzyme, and this residue can be targeted by thiol alkylating reagents. scispace.com

The specific effects of this compound on these cellular pathways would depend on its unique chemical properties and interactions with cellular components, which require further experimental investigation.

Bioactivation and Metabolic Fate Studies

The piperazine ring itself can be a site of metabolism. For example, the piperazine ring in certain compounds has been shown to be bioactivated through the generation of iminium ion intermediates. researchgate.net However, in other cases, the piperazine moiety is relatively stable. In a study of the bioactivation of a pyridazine (B1198779) derivative, no bioactivation was detected in the N-methyl piperazine ring, which is often a site of metabolism in similar structures. researchgate.net

The substituents on the piperazine ring play a significant role in directing its metabolism. N-dealkylation is a common metabolic pathway for N-substituted piperazines. acs.org For instance, an N-methylpiperazine analogue was found to undergo rapid N-dealkylation in rat liver microsomes. acs.org The steric environment around the nitrogen atoms can influence the rate of metabolism. Increasing steric bulk around the site of metabolism, for example by creating a bridged piperazine analogue, can significantly improve metabolic stability. acs.org

The presence of an isopropyl group can also influence metabolism. The bioactivation of N-isopropylhydrazine, for example, is proposed to proceed via P450-catalyzed N-hydroxylation to form an N-isopropyldiazine intermediate, which can then generate reactive species. researchgate.net

Given that this compound has both an isopropyl and a methyl group attached to the piperazine core, its metabolic profile would be influenced by the enzymatic processing of both these substituents, as well as potential modifications to the piperazine ring itself. The chirality of the molecule could also lead to stereoselective metabolism, with one enantiomer being metabolized at a different rate or through a different pathway than the other. Detailed in vitro and in vivo studies are necessary to fully elucidate the bioactivation and metabolic fate of this compound.

Identification of Metabolites and Adduct Formation

The metabolism of piperazine derivatives often involves the formation of reactive intermediates that can covalently bind to cellular macromolecules or be trapped by nucleophiles like glutathione (B108866) (GSH) to form adducts.

Research on piperazine-containing drug candidates has identified several common biotransformation pathways, including N-oxidation, N-dealkylation, ring oxidation, and ring opening. researchgate.net In the case of a 1,3-disubstituted piperazine analog, MB243, extensive covalent binding to liver microsomal proteins from both rats and humans was observed. researchgate.net This binding was found to be NADPH-dependent, suggesting enzymatic activity. researchgate.net

In the presence of the endogenous antioxidant glutathione (GSH), two distinct thioether adducts of MB243 were detected in liver microsomal incubations. researchgate.net These adducts were also identified in the bile of cannulated rats that had been administered the compound, confirming their in vivo relevance. researchgate.net The formation of such adducts is a key indicator of a bioactivation pathway, where the parent compound is converted into an electrophilic reactive intermediate. researchgate.net

Another strategy to identify reactive intermediates is through trapping with cyanide, which can capture iminium ion species. Studies on various piperazine-containing compounds have successfully used cyanide adducts as markers to elucidate bioactivation mechanisms. researchgate.net For instance, the bioactivation of the piperazine ring in certain compounds is suggested to proceed via an iminium ion, which can be stabilized and identified as a cyanide adduct. researchgate.net

Detailed metabolic profiling of related structures, such as the N-methyl piperazine-containing compound X-376, has revealed metabolites resulting from oxidation, N-demethylation, reduction, and hydroxylation. nih.govrsc.org Trapping experiments for X-376 also led to the characterization of two cyano adducts and one GSH conjugate. nih.govrsc.org Similarly, studies on 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester (TM208) in rats identified eight different metabolites, arising from processes like desmethylation, N-acetylation, N-formylation, phenyl monohydroxylation, sulfoxidation, and ring opening. nih.gov

Table 1: Identified Metabolites and Adducts of Piperazine Analogs

Parent Compound Class Metabolic Reaction Resulting Metabolite/Adduct Reference
1,3-Disubstituted Piperazines (e.g., MB243) Glutathione Conjugation Thioether Adducts researchgate.net
Piperazine Derivatives Cyanide Trapping Cyanide Adducts of Iminium Intermediates researchgate.net
N-Methyl Piperazines (e.g., X-376) Oxidation, N-Demethylation, Reduction, Hydroxylation Various Phase I Metabolites nih.govrsc.org

Enzyme-Mediated Biotransformations (e.g., Cytochrome P450 Iso-enzymes)

The biotransformation of piperazine-containing compounds is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the metabolism of a vast array of xenobiotics. researchgate.netnih.govnih.gov These enzymes, located primarily in the liver, catalyze the initial phase I metabolic reactions. nih.gov

The most common biotransformations for alicyclic amines like piperazine include attacks on the electron-rich nitrogen atoms or the adjacent α-carbons. researchgate.net This often leads to the generation of reactive iminium ion intermediates, a reaction frequently mediated by CYP enzymes or monoamine oxidases (MAOs). researchgate.net Several piperazine-containing drugs have been shown to undergo bioactivation into reactive iminium ions. researchgate.net

The specific CYP iso-enzymes involved in the metabolism of piperazine analogs can vary. For many centrally acting drugs, members of the CYP2 family, particularly CYP2D6, are significant. nih.gov Studies on benzylpiperazine (BZP) suggest that its metabolism involves CYP450, with a possible role for the CYP2D6 iso-enzyme. europa.eu For other piperazine derivatives, CYP3A4 has been identified as a key player. rsc.orgsemanticscholar.org In the case of the compound X-376, in silico models predicted, and in vitro experiments confirmed, that CYP3A4 has a major role in its metabolism. nih.govrsc.org The primary sites of metabolism on the N-methyl piperazine ring of X-376 were predicted to be the nitrogen and adjacent carbon atoms. nih.govrsc.org

The activity of these CYP iso-enzymes can be influenced by inducers or inhibitors, leading to potential drug-drug interactions. nih.gov The main CYP enzymes responsible for the metabolism of most drugs are CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.gov Understanding which of these iso-enzymes metabolizes a specific this compound analog is crucial for predicting its metabolic fate and interaction potential.

Table 2: Key Cytochrome P450 Iso-enzymes in Piperazine Metabolism

CYP Iso-enzyme Role in Piperazine Analog Metabolism Example Compound(s) Reference
CYP3A4 Major metabolizing enzyme X-376, Other piperazine derivatives rsc.orgnih.govsemanticscholar.org
CYP2D6 Potential metabolizing enzyme Benzylpiperazine (BZP), Other piperazine derivatives nih.goveuropa.eusemanticscholar.org
CYP2C9 General drug metabolism General nih.gov
CYP2C19 General drug metabolism General nih.gov

Novel Ring Contraction and Rearrangement Pathways

Beyond common metabolic pathways, certain piperazine analogs undergo unique and complex rearrangements. A significant discovery in the metabolism of a 1,3-disubstituted piperazine, MB243, was the identification of a novel ring contraction pathway. researchgate.net This biotransformation converts the saturated six-membered piperazine ring into an unsaturated five-membered imidazoline (B1206853) derivative. researchgate.net

The proposed mechanism for this rearrangement is intricate and begins with a six-electron oxidation of the piperazine ring to form a highly reactive intermediate. researchgate.net This electrophilic species is then trapped by glutathione (GSH). Following the initial conjugation, the glutamic acid residue of GSH is hydrolyzed. The newly exposed amino group of the cysteine residue then acts as an internal nucleophile (internal aminolysis), attacking the piperazine structure and causing the ring to open. Subsequently, the molecule undergoes ring closure to form the more stable five-membered imidazoline ring. researchgate.net The resulting conjugate may undergo further hydrolysis of the glycine (B1666218) residue. researchgate.net

This pathway is noteworthy because it represents a significant structural alteration of the original molecule, leading from a saturated piperazine to a heteroaromatic imidazole (B134444) system in some cases. researchgate.net The discovery of this ring-contraction rearrangement highlights a previously unknown bioactivation pathway for piperazine-containing drugs and led to the design of analogs with reduced potential for this type of metabolic activation. researchgate.net Such rearrangements, including ring expansions and contractions, are driven by the formation of more stable structures. libretexts.org

Table 3: Summary of the Ring Contraction Pathway of a Piperazine Analog

Step Description Intermediate/Product Reference
1 Initial Oxidation Reactive Piperazine Intermediate researchgate.net
2 Glutathione Trapping Glutathione Adduct researchgate.net
3 Hydrolysis & Internal Aminolysis Opened-Ring Intermediate researchgate.net

Applications in Catalysis and Materials Science Academic Context

Role as an Intermediate in Synthesizing Complex Organic Molecules and Pharmaceutical Agents

The synthesis of complex molecules often relies on the stereoselective construction of chiral centers. Chiral piperazine (B1678402) derivatives, such as the (S)- or (R)-enantiomers of 1-Isopropyl-3-methylpiperazine, can be instrumental in asymmetric synthesis, where the goal is to produce a single enantiomer of a desired compound. nih.gov The presence of a predefined stereocenter in the piperazine starting material can guide the stereochemical outcome of subsequent reactions, a crucial aspect in the development of many modern drugs where only one enantiomer exhibits the desired therapeutic effect.

A notable example of the utility of substituted piperazines is in the synthesis of drugs targeting the central nervous system and in anticancer research. nih.gov For instance, derivatives of 1-methyl-3-phenylpiperazine (B26559) are precursors to the antidepressant mirtazepine. google.com While direct, large-scale synthesis of a specific complex molecule using this compound is not extensively documented in publicly available literature, its structural analogy to other medicinally relevant piperazines suggests its potential as a precursor for novel therapeutic agents. The combination of the isopropyl and methyl groups can modulate properties like lipophilicity and metabolic stability, which are critical parameters in drug design.

Compound NameKey SubstituentsApplication/Significance
1-Methyl-3-phenylpiperazineMethyl, PhenylPrecursor for the antidepressant mirtazepine google.com
(S)-3-Isopropyl-2,5-piperazinedioneIsopropylStudied for its diverse biological activities in medicinal chemistry
1-Isopropylpiperazine (B163126) dihydrochlorideIsopropylServes as a precursor for synthesizing complex organic compounds

Potential as Ligands or Reagents in Catalytic Systems

The nitrogen atoms of the piperazine ring possess lone pairs of electrons, making them excellent coordinating atoms for metal ions. This property allows piperazine derivatives to function as ligands in the formation of metal complexes, which can then act as catalysts in a variety of chemical transformations. The substituents on the piperazine ring, such as the isopropyl and methyl groups in this compound, play a critical role in tuning the electronic and steric environment around the metal center, thereby influencing the catalyst's activity and selectivity.

Chiral piperazine derivatives are of particular interest in asymmetric catalysis, where they can be used to create chiral catalysts that promote the formation of one enantiomer of a product over the other. nih.gov For example, chiral amine ligands are used to modify potassium cations to create asymmetric environments for certain reactions. nih.gov While specific studies detailing the use of this compound as a ligand in a catalytic system are not widely reported, the principles of ligand design in catalysis strongly suggest its potential. The steric bulk of the isopropyl group and the chirality of the 3-methyl position could be leveraged to create highly selective catalysts for reactions such as hydrogenations, cross-coupling reactions, and polymerizations.

The development of palladium complexes with N-heterocyclic carbene ligands, which can be derived from piperazine-like structures, has been shown to be effective in preparing arylamines. google.com The catalytic activity of such complexes is highly dependent on the nature of the ligands.

Development of Functional Materials and Organic-Inorganic Hybrid Compounds

The field of materials science is increasingly exploring the use of organic molecules to create novel materials with tailored properties. Piperazine and its derivatives are being incorporated into the structure of functional materials, including organic-inorganic hybrid compounds. These hybrids combine the properties of both organic and inorganic components, leading to materials with unique optical, electronic, or thermal characteristics.

The ability of piperazine derivatives to act as building blocks extends to the creation of complex supramolecular architectures. The non-covalent interactions, such as hydrogen bonding, involving the piperazine nitrogens are key to the assembly of these structures. The isopropyl and methyl groups of this compound would influence these interactions, potentially leading to the formation of novel crystalline materials with interesting properties.

Emerging Research Areas and Future Perspectives for 1 Isopropyl 3 Methylpiperazine

Development of Novel Synthetic Methodologies and Sustainable Synthesis

The synthesis of substituted piperazines like 1-isopropyl-3-methylpiperazine is an area of active research, focusing on efficiency, selectivity, and sustainability. Traditional methods are being refined and new strategies are being developed to facilitate the creation of libraries of these compounds for drug discovery.

One promising approach involves the reduction of 3,4-dehydropiperazine-2-one derivatives. google.com A patented method details the synthesis of 1-methyl-3-phenylpiperazine (B26559) through the reduction of 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one using lithium aluminum hydride (LiAlH₄). google.com This protocol could be adapted to produce this compound by utilizing appropriately substituted precursors. The reaction involves the initial formation of the dehydropiperazinone intermediate from an ester and a substituted ethylenediamine, followed by reduction. google.comgoogle.com

More conventional synthetic routes include the direct N-alkylation of a pre-existing piperazine (B1678402) ring. mdpi.com This can be achieved through nucleophilic substitution using alkyl halides (e.g., isopropyl chloride) or via reductive amination. mdpi.com For instance, the reaction of N-methylpiperazine with a suitable isopropylating agent or the reaction of 1-isopropylpiperazine (B163126) with a methylating agent under controlled conditions can yield the desired product. Recent advancements focus on simplified, one-pot procedures that offer high yields and purity while minimizing costs, making them suitable for large-scale production. mdpi.com

Sustainable synthesis, or "green chemistry," is increasingly important. This involves using less hazardous reagents, reducing energy consumption, and minimizing waste. The development of flow reactors and microwave-assisted synthesis represents a significant step towards more sustainable production of piperazine derivatives. mdpi.com These technologies can reduce reaction times, improve yields, and allow for better control over reaction conditions compared to traditional batch processing. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Substituted Piperazines

Method Description Key Reagents/Conditions Advantages Potential Challenges
Dehydropiperazinone Reduction A two-step process involving the formation of a cyclic amide intermediate, which is then reduced. google.comgoogle.com Ethylenediamine derivatives, Esters, LiAlH₄, THF google.com Provides a structured pathway to complex substitutions. Use of energetic and hazardous reagents like LiAlH₄.
Direct N-Alkylation A common method involving the nucleophilic substitution reaction on a piperazine nitrogen. mdpi.com Alkyl halides (e.g., isopropyl chloride), Base (e.g., K₂CO₃), DMF Straightforward and widely applicable. mdpi.com Potential for over-alkylation leading to quaternary salts; regioselectivity issues. google.com
Reductive Amination Reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. mdpi.com Ketone (e.g., acetone (B3395972) for isopropyl group), Reducing agent (e.g., NaBH(OAc)₃) High selectivity and milder conditions than direct alkylation. mdpi.com Availability of corresponding aldehydes/ketones.

| One-Pot/Flow Synthesis | Modern techniques aimed at improving efficiency and sustainability by combining steps or using continuous flow reactors. mdpi.com | Microwave irradiation, Catalytic beds mdpi.com | Reduced reaction time, improved yields, safer, scalable. mdpi.com | Requires specialized equipment. |

Advanced Pharmacological Profiling and Identification of New Biological Targets

The this compound scaffold is a "privileged structure," a molecular framework that is able to bind to multiple biological targets with high affinity. researchgate.netnih.gov As a result, its derivatives are being investigated against a wide array of receptors and enzymes.

Recent research on closely related methylpiperazine structures has identified several key biological targets. For example, a series of N-methyl-piperazine chalcones were synthesized and found to be potent and selective inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), two enzymes critically involved in the pathology of neurodegenerative diseases like Alzheimer's. researchgate.netnih.govmdpi.com The introduction of the N-methylpiperazine moiety was crucial for conferring this dual inhibitory activity. nih.govmdpi.com

In another area, N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been identified as a new class of kappa opioid receptor (KOR) antagonists. acs.org These receptors are involved in pain, mood, and addiction, making KOR antagonists promising candidates for treating these conditions. The systematic modification of the piperazine scaffold in these studies allowed researchers to fine-tune the potency and selectivity of the compounds. acs.org

Furthermore, studies on other substituted piperazines have revealed a broad range of potential targets:

CCR5 Antagonism: The 2(S)-methyl piperazine moiety has been identified as an essential pharmacophore for affinity to the CCR5 receptor, a key target for inhibiting HIV-1 entry into cells. researchgate.net

GABA Receptor Agonism: Isopropylpiperazine derivatives have been studied for their interaction with GABA receptors, suggesting potential applications as anxiolytics or muscle relaxants.

Serotonin (B10506) (5-HT) Receptor Modulation: The piperazine ring is a common feature in ligands for various serotonin receptors, including the 5-HT3 and 5-HT6 subtypes, which are targets for treating depression and cognitive impairment, respectively. mdpi.comacs.org

Table 2: Potential Biological Targets for this compound Derivatives

Biological Target Associated Disease/Condition Research Findings on Related Scaffolds Citation
MAO-B / AChE Alzheimer's Disease, Parkinson's Disease N-methyl-piperazine chalcones act as dual inhibitors. researchgate.netnih.govmdpi.com
Kappa Opioid Receptor (KOR) Pain, Depression, Addiction N-substituted 3-methylpiperazines identified as selective antagonists. acs.org
CCR5 HIV/AIDS 2(S)-methyl piperazine is a key element for receptor affinity. researchgate.net
5-HT6 Receptor Cognitive Impairment, Alzheimer's Disease 1,3,5-triazine-methylpiperazine derivatives show high affinity and procognitive effects. mdpi.com

| Aryl Hydrocarbon Receptor (AhR) | Cancer | 1-isopropylpiperazine can modulate AhR activity, leading to anti-cancer effects. | |

Rational Drug Design Strategies Based on the this compound Scaffold

Rational drug design for the this compound scaffold involves a systematic process of modifying its structure to optimize interactions with a specific biological target and improve pharmacokinetic properties. This strategy leverages the "privileged" nature of the piperazine ring, which provides a versatile foundation for building potent and selective drug candidates. researchgate.netnih.gov

Structure-activity relationship (SAR) studies are fundamental to this process. By making small, deliberate changes to the scaffold and observing the effects on biological activity, researchers can build a model of the key pharmacophoric elements. For example, in the development of dual MAO-B/AChE inhibitors, it was found that incorporating a methyl group onto the piperazine nitrogen significantly improved AChE inhibitory potency compared to the non-methylated analogs. mdpi.com Similarly, research on CCR5 antagonists demonstrated that a methyl group at the 2-position of the piperazine ring was crucial for receptor affinity. researchgate.net These findings highlight how specific substitutions, like the isopropyl and methyl groups in this compound, can precisely tune the molecule's biological profile.

Visualize how a molecule based on the this compound scaffold might bind to a target protein.

Generate and test new design hypotheses in silico, rapidly iterating through potential modifications. isomorphiclabs.com

Understand the full biological context of a target, including its interactions with other proteins or nucleic acids, leading to more effective drug design. isomorphiclabs.com

This computational approach, combined with empirical SAR data, accelerates the discovery process, enabling the rational design of molecules with enhanced potency, selectivity, and improved "drug-like" properties like solubility and metabolic stability. nih.govresearchgate.net

Exploration of New Therapeutic Indications and Multifunctional Agents

The versatility of the this compound scaffold opens the door to a wide range of therapeutic applications, from central nervous system (CNS) disorders to infectious diseases and oncology. nih.govresearchgate.net The exploration of new indications is driven by the identification of novel biological targets (as discussed in section 7.2).

Current research points to several promising therapeutic areas:

Neurodegenerative Diseases: Given the success of related scaffolds as dual MAO-B/AChE inhibitors, derivatives of this compound are strong candidates for development as treatments for Alzheimer's and Parkinson's diseases. researchgate.netnih.gov The design of such multifunctional agents, which can address multiple disease pathways simultaneously, is a key strategy in modern drug discovery. nih.gov

CNS Disorders: The demonstrated activity of piperazine derivatives at kappa opioid and serotonin receptors suggests potential applications in treating depression, anxiety, and cognitive deficits. acs.orgmdpi.com

Infectious Diseases: The critical role of a methyl-piperazine moiety in CCR5 antagonists makes this scaffold a promising starting point for developing new anti-HIV agents. researchgate.net

Oncology: Piperazine derivatives have shown potential as anti-cancer agents, and the N-methylpiperazine group has been incorporated into several kinase inhibitors to improve water solubility and target affinity. nih.govontosight.ai

The concept of creating multifunctional agents, or multi-target-directed ligands (MTDLs), is particularly relevant. Diseases like Alzheimer's are complex, involving multiple pathological pathways. A single drug that can modulate several targets, such as the N-methyl-piperazine chalcones that inhibit both MAO-B and AChE, could offer significant therapeutic advantages over single-target drugs. researchgate.netnih.gov The this compound core is an ideal scaffold for developing such next-generation therapeutics.

Integration of Multidisciplinary Approaches in Chemical Biology Research

The successful development of novel therapeutics based on the this compound scaffold is not the domain of a single scientific discipline. It requires a deeply integrated, multidisciplinary approach that combines expertise from synthetic chemistry, pharmacology, computational biology, and medicine.

This collaborative cycle can be envisioned as follows:

Synthetic and Medicinal Chemistry: Chemists design and execute novel, sustainable synthetic routes to create libraries of this compound analogs with diverse substitutions. mdpi.commdpi.com

Pharmacology and Molecular Biology: Biologists and pharmacologists perform advanced pharmacological profiling, using in vitro assays (e.g., [³⁵S]GTPγS binding) and cell-based models to test the activity of these new compounds against a panel of biological targets. acs.org This step identifies initial hits and elucidates their mechanism of action.

Computational Chemistry and AI: The experimental data from profiling feeds into computational models. Using rational drug design principles and AI tools like AlphaFold 3, researchers analyze structure-activity relationships (SAR) to understand why certain molecules are active and to predict which new modifications will enhance potency and selectivity. isomorphiclabs.com

Therapeutic Exploration: Promising compounds with well-defined activity and drug-like properties are then advanced into preclinical models to explore their potential in treating specific diseases, such as neurodegeneration, cancer, or viral infections. nih.govresearchgate.netontosight.ai

The insights gained from each stage inform and guide the others, creating a feedback loop that accelerates the journey from initial concept to a potential new medicine. This synergy is essential for navigating the complexities of modern drug discovery and fully realizing the therapeutic potential locked within the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-isopropyl-3-methylpiperazine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, alkylation of piperazine derivatives with isopropyl and methyl halides under anhydrous conditions (e.g., using acetonitrile as a solvent) can yield the target compound. Optimization includes controlling temperature (40–60°C) and stoichiometric ratios of reagents to minimize byproducts like dialkylated species . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended for high purity (>95%) .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Adhere to JIS Z 7253:2019 safety protocols:

  • Use chemical-resistant gloves (JIS T 8116) and safety goggles (JIS T 8147) .
  • Work in a fume hood to avoid inhalation, and wear long-sleeved lab coats to prevent skin contact .
  • Store in airtight containers at 2–8°C to prevent degradation .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate .
  • Mass Spectrometry : Electron ionization (EI-MS) with NIST reference libraries (e.g., NIST MS-IW-943) for fragmentation pattern validation .
  • NMR : ¹H/¹³C NMR in CDCl₃ to confirm substituent positions (e.g., isopropyl δ 1.2–1.4 ppm, methyl δ 2.3–2.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different studies?

  • Methodological Answer :

  • Perform systematic solubility tests in varied solvents (e.g., water, ethanol, DMSO) using the shake-flask method at 25°C.
  • Validate results with computational models (e.g., ESOL Log S predictions) and cross-reference with experimental data from PubChem or NIST .
  • Note that impurities (e.g., residual alkyl halides) may artificially alter solubility; repurify samples before testing .

Q. What strategies are effective for studying the metabolic stability of this compound in vitro?

  • Methodological Answer :

  • Use liver microsomes (human/rat) incubated with NADPH at 37°C. Monitor degradation via LC-MS/MS over 60 minutes .
  • Assess CYP450 inhibition using fluorogenic substrates (e.g., CYP3A4 inhibition assays) to identify metabolic pathways .
  • Compare results with structurally similar compounds (e.g., 1-benzyl-3-methylpiperazine) to infer stability trends .

Q. How can computational modeling predict the receptor-binding affinity of this compound?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) against target receptors (e.g., serotonin 5-HT₁A) using optimized 3D structures from PubChem .
  • Validate predictions with in vitro binding assays (e.g., radioligand displacement using [³H]-8-OH-DPAT) .
  • Analyze steric effects of the isopropyl group using molecular dynamics simulations to explain affinity variations .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for this compound?

  • Methodological Answer :

  • Variations arise from impurities or polymorphic forms. Reproduce measurements using differential scanning calorimetry (DSC) at 10°C/min heating rates .
  • Cross-check with purity assessments (HPLC ≥98%) and crystallize under controlled conditions (slow cooling in ethanol) .
  • Compare with analogous compounds (e.g., 1-(3-methylbenzyl)piperazine, m.p. 190–192°C) to contextualize results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.